Diethyl Iminodicarboxylate

Description

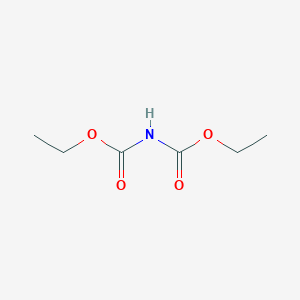

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-ethoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVSTLUFSYVLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173290 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-44-8 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19617-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Iminodicarboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Diethyl iminodicarboxylate, also known by its IUPAC name ethyl N-(ethoxycarbonyl)carbamate, is a chemical compound used in organic synthesis. It is a low melting solid that is white to off-white in appearance[1]. While generally described as soluble in water and organic solvents like alcohols and ethers, specific quantitative solubility data is not widely published[2].

Table 1: Physical and Chemical Properties of Diethyl Iminodicarboxylate

| Property | Value | Source |

| CAS Number | 19617-44-8 | [1] |

| Molecular Formula | C₆H₁₁NO₄ | [1] |

| Molecular Weight | 161.16 g/mol | N/A |

| Appearance | White to off-white low melting solid | [1] |

| Melting Point | 49-54 °C | [1] |

| Boiling Point | Not available | N/A |

| IUPAC Name | ethyl N-(ethoxycarbonyl)carbamate | [1] |

| Synonyms | Azamalonic ester, diethyl imidodicarbonate | [3] |

Spectroscopic Data (Theoretical Interpretation)

While specific spectra for diethyl iminodicarboxylate are not publicly available, the following tables outline the expected spectroscopic signals based on its chemical structure.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~8.0-9.0 | Broad Singlet | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~62 | -O-CH₂ -CH₃ |

| ~155 | C =O |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3100 | N-H | Stretch |

| 2980-2850 | C-H | Stretch (sp³) |

| 1750-1720 | C=O | Stretch (Ester) |

| 1250-1000 | C-O | Stretch (Ester) |

Experimental Protocols

General Synthetic Approach for a Related Carbamate (Illustrative Example):

This protocol describes the synthesis of a simple N-alkyl carbamate and is provided for illustrative purposes, as a specific protocol for diethyl iminodicarboxylate could not be found.

Materials and Equipment:

-

Primary amine

-

Ethyl chloroformate

-

Anhydrous diethyl ether

-

Aqueous sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Round-bottom flask with mechanical stirrer

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath, the primary amine is dissolved in anhydrous diethyl ether.

-

Ethyl chloroformate is added dropwise to the stirred mixture, maintaining a low temperature (below 5°C).

-

Concurrently, a cold solution of aqueous sodium hydroxide is added at a rate that the addition of both solutions finishes at the same time.

-

After the addition is complete, the reaction mixture is stirred for a short period.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether layers are dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation.

Logical Relationships and Workflows

Due to the lack of a specific, published synthesis protocol for diethyl iminodicarboxylate, a generalized workflow for the synthesis of an N-acyl carbamate from a primary amine is presented below. This illustrates the logical progression from starting materials to the final product.

As no involvement of diethyl iminodicarboxylate in biological signaling pathways was found, a corresponding diagram could not be generated.

References

Navigating the Iminodicarboxylates: A Technical Guide to Diethyl Iminodiacetate and Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, precision in chemical nomenclature is paramount. The term "Diethyl Iminodicarboxylate" can be a source of ambiguity, potentially referring to two distinct, yet structurally related, compounds: Diethyl Iminodiacetate and the compound more formally known as Diethyl Imidodicarbonate. This technical guide serves to disambiguate these chemical entities, providing a comprehensive overview of their respective properties, synthesis, and applications, with a focus on their roles in research and drug development.

Diethyl Iminodiacetate: A Versatile Chelator and Synthetic Intermediate

CAS Number: 6290-05-7

Diethyl Iminodiacetate is a valuable reagent in organic synthesis, primarily recognized for its role as a chelating agent and a versatile intermediate in the preparation of a variety of compounds.[1][2] Its ability to form stable complexes with metal ions makes it particularly useful in processes requiring metal ion sequestration or in the synthesis of metal-containing complexes.[1]

Synonyms

The following table lists the common synonyms for Diethyl Iminodiacetate.

| Synonym |

| Iminodiacetic acid diethyl ester |

| N,N-Bis(ethoxycarbonylmethyl)amine |

| Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester |

| Diethyl 2,2'-iminodiacetate |

| Acetic acid, iminodi-, diethyl ester |

| Ethyl N-(2-ethoxy-2-oxoethyl)glycinate |

Quantitative Data Summary

The physical and chemical properties of Diethyl Iminodiacetate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 208 °C (lit.) |

| Density | 1.056 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.435 (lit.) |

| Flash Point | >230 °F |

| Solubility | Moderately soluble in water |

Experimental Protocols

Synthesis of Diethyl Iminodiacetate from Iminodiacetic Acid

A common laboratory-scale synthesis of Diethyl Iminodiacetate involves the esterification of iminodiacetic acid with ethanol in the presence of an acid catalyst.[3]

Materials:

-

Iminodiacetic acid

-

Ethanol

-

Thionyl chloride or Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

In a reaction flask cooled to 0°C, slowly add thionyl chloride dropwise to ethanol with stirring.

-

Allow the mixture to warm to room temperature.

-

Add iminodiacetic acid to the reaction mixture.

-

Heat the reaction to reflux and maintain for several hours (e.g., overnight).

-

Cool the mixture to room temperature and quench the reaction by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Reduce the volume of the mixture by removing most of the ethanol via distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield Diethyl Iminodiacetate.

References

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iminodicarboxylate, also known as diethyl N-ethoxycarbonylcarbamate, is a valuable reagent in organic synthesis, serving as a precursor for various nitrogen-containing compounds. Its structure, featuring a central nitrogen atom flanked by two ethoxycarbonyl groups, makes it a useful building block in the preparation of substituted amines, amino acids, and heterocyclic systems. This technical guide provides a comprehensive overview of the key synthesis and preparation methods for diethyl iminodicarboxylate, complete with experimental protocols and comparative data to aid researchers in its effective utilization.

Synthesis Methodologies

The primary and most direct route for the synthesis of diethyl iminodicarboxylate involves the N-acylation of ethyl carbamate (urethane) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A plausible and efficient method for the preparation of diethyl iminodicarboxylate is the reaction of ethyl carbamate with ethyl chloroformate in the presence of a suitable base. This reaction proceeds via the deprotonation of ethyl carbamate to form a nucleophilic anion, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Reaction Scheme:

Key Experimental Parameters

Successful synthesis of diethyl iminodicarboxylate via this route is dependent on several critical parameters:

-

Choice of Base: A non-nucleophilic base is crucial to avoid side reactions with ethyl chloroformate. Common choices include tertiary amines such as triethylamine or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The pKa of the base should be sufficient to deprotonate ethyl carbamate.

-

Solvent: An aprotic solvent that can dissolve the reactants and does not participate in the reaction is preferred. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are suitable options.

-

Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. The reaction mixture may then be allowed to warm to room temperature.

-

Stoichiometry: A slight excess of ethyl chloroformate may be used to ensure complete conversion of the ethyl carbamate.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of diethyl iminodicarboxylate based on the principles of N-acylation. Researchers should optimize the specific conditions for their laboratory setup.

Materials:

-

Ethyl carbamate

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or other aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbamate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor reaction progress by TLC or GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

As no specific experimental data for the direct synthesis of diethyl iminodicarboxylate was found in the initial search, a table summarizing typical yields and conditions for analogous N-acylation reactions is presented below for comparative purposes.

| Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Methylamine | Ethyl Chloroformate | Sodium Hydroxide | Ether/Water | < 5 | 88-90 |

| Ammonia | Ethyl Chloroformate | - | - | - | - |

Note: The synthesis of ethyl carbamate from ammonia and ethyl chloroformate is a known industrial process, suggesting the feasibility of the proposed N-acylation of ethyl carbamate.

Visualization of the Synthesis Pathway

The logical relationship of the proposed synthesis can be visualized using the following diagram.

Caption: Proposed synthesis pathway for diethyl iminodicarboxylate.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of diethyl iminodicarboxylate.

Caption: General experimental workflow for synthesis and purification.

Conclusion

While direct and detailed literature procedures for the synthesis of diethyl iminodicarboxylate are not abundantly available, a robust and logical synthetic route can be proposed based on the N-acylation of ethyl carbamate with ethyl chloroformate. The provided general protocol and workflow diagrams offer a solid foundation for researchers to develop and optimize this synthesis in their own laboratories. The successful preparation of this versatile reagent will undoubtedly facilitate further advancements in the fields of medicinal chemistry and organic synthesis. Further investigation into alternative routes, such as those potentially involving urea or other precursors, may also yield valuable synthetic strategies.

Diethyl Iminodicarboxylate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Diethyl Iminodicarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the stability and recommended storage conditions for Diethyl Iminodicarboxylate (CAS No. 19617-44-8). It aims to consolidate the available technical data to ensure the compound's integrity and promote safe handling practices in a research and development setting. A critical distinction is made between Diethyl Iminodicarboxylate and the similarly named but chemically distinct Diethyl Azodicarboxylate (DEAD) to prevent procedural errors arising from compound misidentification.

Introduction and Compound Identification

Diethyl Iminodicarboxylate, also known as diethyl azamalonate, is a chemical reagent utilized in various organic synthesis applications. Its molecular structure and properties are fundamentally different from Diethyl Azodicarboxylate (DEAD), a hazardous and thermally unstable orange-red liquid. Diethyl Iminodicarboxylate is a white solid at room temperature with a melting point of approximately 50°C.[1]

It is imperative for laboratory personnel to distinguish between these two compounds, as their handling and storage requirements differ significantly. The information presented herein pertains exclusively to Diethyl Iminodicarboxylate (CAS 19617-44-8) .

Chemical Stability Profile

Based on available safety data, Diethyl Iminodicarboxylate is considered a relatively stable compound under standard laboratory conditions.

-

Reactivity: Safety data sheets indicate that there are no known significant reactive hazards associated with this compound.[2]

-

Thermal Stability: While detailed thermal decomposition data is not extensively published, the compound's physical state as a solid with a melting point of 50°C suggests moderate thermal stability. However, as a precautionary measure and to ensure long-term integrity, exposure to high temperatures should be avoided.

-

Sensitivity: Unlike DEAD, there are no prominent reports indicating high sensitivity to light, air, or mechanical shock for Diethyl Iminodicarboxylate.

Recommended Storage and Handling

Proper storage is crucial for maintaining the purity and stability of Diethyl Iminodicarboxylate. The primary recommendation is based on supplier guidelines suggesting refrigerated transport.

Storage Conditions:

-

Temperature: To ensure maximum shelf-life and prevent potential degradation, it is recommended to store Diethyl Iminodicarboxylate in a refrigerated environment (2-8°C). One supplier notes the use of cold-chain transportation for this product, reinforcing the need for controlled, cool storage temperatures.[3]

-

Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture.

-

Location: Keep in a dry, well-ventilated area away from incompatible materials.

Handling:

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid generating dust when handling the solid material.

-

Ensure containers are securely sealed after use to prevent moisture ingress.

Data Summary

The following tables summarize the known physical and stability data for Diethyl Iminodicarboxylate.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 19617-44-8 | [4] |

| Molecular Formula | C₆H₁₁NO₄ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Appearance | White Solid | |

| Melting Point | 50°C | [1] |

| Boiling Point | 208°C | [1] |

Table 2: Stability and Storage Summary

| Parameter | Recommendation / Data | Source |

| General Stability | Stable under recommended conditions. | [2] |

| Reactive Hazard | None known, based on available information. | [2] |

| Storage Temperature | Refrigerated (2-8°C) | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General Recommendation |

| Container | Tightly sealed, appropriate for chemical storage. | General Recommendation |

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of Diethyl Iminodicarboxylate upon receipt and during laboratory use.

Caption: Recommended workflow for receiving, storing, and handling Diethyl Iminodicarboxylate.

Experimental Protocols

Conclusion

Diethyl Iminodicarboxylate is a stable solid compound with no known significant reactive hazards. The key to maintaining its long-term stability is proper storage. The most critical parameter is temperature, with refrigerated conditions (2-8°C) being recommended based on supplier transportation practices. By adhering to these guidelines and employing standard safe laboratory practices, researchers can confidently utilize this reagent in their synthetic endeavors. It is crucial to differentiate this compound from the hazardous Diethyl Azodicarboxylate to ensure a safe laboratory environment.

References

Safeguarding Research: A Technical Guide to Handling Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling protocols for Diethyl Iminodicarboxylate (CAS No. 19617-44-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. This document is intended for professionals in research and drug development who may work with this compound.

Hazard Identification and Classification

Diethyl Iminodicarboxylate is classified as an irritant. Based on available safety data, it is known to cause skin and eye irritation and may cause respiratory irritation.

GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Diethyl Iminodicarboxylate is provided below.

| Property | Value |

| Appearance | White to off-white low melting solid.[1] |

| Molecular Formula | C6H11NO4.[1] |

| Molecular Weight | 161.16 g/mol .[2] |

| Melting Point | 49°C to 54°C.[1] |

| Boiling Point | 208 °C (lit.). |

| Density | 1.056 g/mL at 25 °C (lit.).[3] |

| Flash Point | >230 °F (>110 °C).[3] |

| Synonyms | Diethyl azamalonate, Diethyl imidodicarbonate.[4] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of Diethyl Iminodicarboxylate.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from sources of ignition - No smoking.[5]

-

Wash hands thoroughly before breaks and at the end of the workday.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

-

Store in a cool place.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling Diethyl Iminodicarboxylate:

| Protection Type | Recommendation |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Wear a lab coat or other impervious protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |

First-Aid Measures

In the event of exposure to Diethyl Iminodicarboxylate, follow these first-aid measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Fire-Fighting Measures

| Aspect | Guidance |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Specific Hazards Arising from the Chemical | No information available. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary.[5] |

Accidental Release Measures

In the case of a spill or release, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for a typical laboratory experiment involving Diethyl Iminodicarboxylate, emphasizing safety checkpoints.

Caption: General experimental workflow highlighting safety checkpoints.

Spill Response Protocol

The following diagram outlines the logical steps to take in the event of a Diethyl Iminodicarboxylate spill.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. Diethyl iminodicarboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Diethyl iminodicarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of Diethyl Iminodicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of diethyl iminodicarboxylate in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. A comprehensive review of publicly available data indicates a notable absence of specific quantitative solubility values (e.g., g/100 mL). Consequently, this document summarizes the available qualitative solubility information for diethyl iminodicarboxylate. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate quantitative data in their own laboratory settings. This guide also includes a visualization of the experimental workflow to facilitate a clear understanding of the solubility determination process.

Introduction to Diethyl Iminodicarboxylate

Diethyl iminodicarboxylate, also known as diethyl imidodicarbonate, is an organic compound with the chemical formula C₆H₁₁NO₄. It serves as a valuable reagent and building block in organic synthesis. Understanding its solubility profile is essential for designing reaction conditions, developing purification strategies, and formulating products. The principle of "like dissolves like" suggests that the polarity of the solvent relative to the solute is a primary determinant of solubility. Given the structure of diethyl iminodicarboxylate, which contains both polar (ester and imino groups) and non-polar (ethyl groups) regions, its solubility is expected to vary across different organic solvents.

Solubility Profile of Diethyl Iminodicarboxylate

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of diethyl iminodicarboxylate in common organic solvents. The available information is qualitative in nature.

Table 1: Qualitative Solubility of Diethyl Iminodicarboxylate

| Solvent Class | Solubility Description |

| Alcohols | Generally described as soluble. |

| Ether Solvents | Generally described as soluble. |

Note: This information is based on general statements found in chemical supplier and database entries. Specific quantitative values and the full range of compatible solvents have not been formally published.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the gravimetric determination of the solubility of a solid organic compound like diethyl iminodicarboxylate in an organic solvent at a specific temperature.

Materials and Equipment

-

Diethyl iminodicarboxylate (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm or 0.45 µm pore size)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Solvent Preparation: Allow the selected organic solvent to reach the desired experimental temperature in the temperature-controlled bath.

-

Sample Preparation: Accurately weigh a sample of diethyl iminodicarboxylate that is known to be in excess of its expected solubility and add it to a sealed glass vial.

-

Dissolution: Add a precisely known volume or mass of the temperature-equilibrated solvent to the vial containing the diethyl iminodicarboxylate.

-

Equilibration: Securely seal the vial and place it in the temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be monitored and maintained at the setpoint (e.g., 25 °C ± 0.1 °C).

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the excess, undissolved solid to settle.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the settled solid.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish or vial. The filtration step is crucial to remove any suspended microcrystals.

-

Solvent Evaporation: Place the evaporation dish with the filtered solution into a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used, followed by final drying in a desiccator.

-

Final Weighing: Once the solvent has been completely removed and the dish has returned to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of diethyl iminodicarboxylate.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

An In-depth Technical Guide to Diethyl Iminodicarboxylate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iminodicarboxylate, also known as diethyl iminodicarbonate or azamalonic ester, is a versatile reagent in organic synthesis. Its structure features a central nitrogen atom bonded to two ethoxycarbonyl groups, making it a useful precursor for the introduction of a protected amino group. While often overshadowed by its more reactive analogue, diethyl azodicarboxylate (DEAD), diethyl iminodicarboxylate offers a stable and selective alternative for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on its utility in research and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of diethyl iminodicarboxylate is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19617-44-8 | [1] |

| Molecular Formula | C₆H₁₁NO₄ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to off-white low melting solid | [2] |

| Melting Point | 49-54 °C | [2] |

| Boiling Point | 132-134 °C at 15 mmHg | [3] |

| IUPAC Name | ethyl N-(ethoxycarbonyl)carbamate | [1][2] |

Synthesis of Diethyl Iminodicarboxylate

The synthesis of diethyl iminodicarboxylate is not as commonly reported as that of its azo- counterpart, diethyl azodicarboxylate. One potential synthetic route involves the reaction of ethyl chloroformate with ammonia.

Experimental Protocol: Synthesis from Ethyl Chloroformate and Ammonia

Materials:

-

Ethyl chloroformate

-

Aqueous ammonia

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of ethyl chloroformate in anhydrous diethyl ether is cooled in an ice bath.

-

A stoichiometric excess of concentrated aqueous ammonia is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with water to remove ammonium salts.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude diethyl iminodicarboxylate, which can be further purified by recrystallization or vacuum distillation.

Key Reactions and Experimental Protocols

Diethyl iminodicarboxylate serves as a valuable nucleophile in a variety of reactions, most notably in N-alkylation and Michael additions.

N-Alkylation Reactions

The nitrogen atom in diethyl iminodicarboxylate is nucleophilic and can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction provides a convenient method for the synthesis of N-protected secondary amines.

Materials:

-

Diethyl iminodicarboxylate

-

Benzyl bromide

-

Potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of diethyl iminodicarboxylate in anhydrous DMF, potassium carbonate is added.

-

Benzyl bromide is then added dropwise at room temperature.

-

The reaction mixture is heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-benzylated diethyl iminodicarboxylate.

Michael Addition Reactions

As a soft nucleophile, the deprotonated form of diethyl iminodicarboxylate can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Materials:

-

Diethyl iminodicarboxylate

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Saturated aqueous ammonium chloride

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared.

-

Diethyl iminodicarboxylate is added to the stirred solution at room temperature.

-

The mixture is cooled in an ice bath, and methyl vinyl ketone is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Spectroscopic Data

The structural elucidation of diethyl iminodicarboxylate and its reaction products relies on standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of diethyl iminodicarboxylate is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, along with a broad singlet for the N-H proton. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the carbonyl carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of diethyl iminodicarboxylate will likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is expected to involve the loss of ethoxy groups, ethyl groups, and other characteristic fragments.

Applications in Drug Development

While specific examples of marketed drugs synthesized using diethyl iminodicarboxylate are not as prevalent as those using DEAD, its role as a protected amine synthon makes it a valuable tool in medicinal chemistry. The N-alkylation and Michael addition reactions provide routes to complex nitrogen-containing molecules, which are common scaffolds in pharmaceuticals. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and screened for their anticancer and antimicrobial activities.[4]

Conclusion

Diethyl iminodicarboxylate is a stable and versatile reagent for the introduction of a protected amino group in organic synthesis. Its utility in N-alkylation and Michael addition reactions, coupled with its relative stability, makes it a valuable tool for researchers and scientists in both academic and industrial settings, including drug development. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable its effective application in the synthesis of complex organic molecules.

References

The Synthetic Versatility of Diethyl Iminodicarboxylate: A Technical Primer for Advancing Chemical Synthesis

For researchers, scientists, and professionals in drug development, the strategic application of versatile reagents is paramount to innovation. Diethyl iminodicarboxylate, a stable and reactive building block, offers a powerful tool for the construction of complex nitrogen-containing molecules. This technical guide provides an in-depth exploration of the core applications of diethyl iminodicarboxylate in synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its practical implementation in the laboratory.

Diethyl iminodicarboxylate serves as a valuable precursor in a variety of synthetic transformations, primarily in the formation of carbon-nitrogen bonds. Its utility stems from the presence of an acidic N-H proton and two electron-withdrawing ethoxycarbonyl groups, which activate the nitrogen atom for nucleophilic attack. This guide will delve into its key applications, including its role as an amine surrogate in Mitsunobu and alkylation reactions, and as a foundational component in the synthesis of heterocyclic scaffolds.

C-N Bond Formation: A Gateway to Primary Amines

One of the most significant applications of diethyl iminodicarboxylate is in the synthesis of primary amines. It functions as a stable and easily handleable ammonia equivalent, overcoming the challenges associated with using ammonia gas directly.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[1][2][3] When diethyl iminodicarboxylate is used as the nitrogen nucleophile, it allows for the stereospecific introduction of a protected amino group. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4]

The general workflow for a Mitsunobu reaction involving diethyl iminodicarboxylate is depicted below.

Caption: General workflow for the Mitsunobu reaction.

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the alcohol, which subsequently becomes a good leaving group upon activation by the phosphonium species. Finally, the deprotonated diethyl iminodicarboxylate acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the N-alkylated product with inverted stereochemistry.[1]

Caption: Mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of N-Protected Amine via Mitsunobu Reaction

The following is a general procedure for the Mitsunobu reaction with a primary or secondary alcohol and diethyl iminodicarboxylate. Reactant quantities should be optimized for specific substrates.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), diethyl iminodicarboxylate (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated diethyl iminodicarboxylate.

N-Alkylation with Alkyl Halides

A more direct method for C-N bond formation using diethyl iminodicarboxylate involves its N-alkylation with alkyl halides. This reaction typically proceeds under basic conditions, where a base is used to deprotonate the iminodicarboxylate, generating a nucleophilic nitrogen species that subsequently displaces the halide.

Caption: N-Alkylation of diethyl iminodicarboxylate.

Experimental Protocol: N-Alkylation with an Alkyl Halide

-

Preparation: To a solution of diethyl iminodicarboxylate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1 eq.), for instance, potassium carbonate or sodium hydride.

-

Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation. Then, add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Use as a Protecting Group for Amines

The ethoxycarbonyl groups of diethyl iminodicarboxylate can be readily cleaved under specific conditions, making it a useful protecting group for primary amines. The resulting N-protected amine is stable to a variety of reaction conditions.

Deprotection: The deprotection of the N-ethoxycarbonyl groups can typically be achieved under basic or acidic hydrolysis conditions.

Experimental Protocol: Deprotection of N,N-bis(ethoxycarbonyl)amine

-

Basic Hydrolysis: Dissolve the N-protected amine in a mixture of an alcohol (e.g., ethanol) and water. Add a strong base such as sodium hydroxide or potassium hydroxide and heat the mixture to reflux.

-

Acidic Hydrolysis: Alternatively, treat the protected amine with a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution and heat.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. After cooling, neutralize the reaction mixture and extract the desired primary amine.

Synthesis of Heterocyclic Compounds

While less common than its application in primary amine synthesis, diethyl iminodicarboxylate can serve as a nitrogen source in the construction of certain heterocyclic systems. For example, it can be used in reactions with bifunctional electrophiles to form nitrogen-containing rings.

Quantitative Data Summary

The following table summarizes representative yields for the N-alkylation of diethyl iminodicarboxylate with various alkyl halides. Please note that yields are highly dependent on the specific substrate and reaction conditions.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 25 | 85-95 |

| n-Butyl Iodide | NaH | THF | 65 | 70-80 |

| Isopropyl Bromide | K₂CO₃ | CH₃CN | 80 | 50-60 |

| Allyl Bromide | K₂CO₃ | Acetone | 56 | 80-90 |

Conclusion

Diethyl iminodicarboxylate is a versatile and valuable reagent in modern organic synthesis, particularly for the stereospecific synthesis of primary amines and as a protecting group. Its applications in C-N bond formation through both Mitsunobu and direct alkylation pathways provide reliable methods for the construction of key synthetic intermediates. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize diethyl iminodicarboxylate in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Primary Amines Using Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the primary amine moiety is a key pharmacophore in numerous bioactive molecules. While classical methods like the Gabriel synthesis using potassium phthalimide are effective, they often require harsh deprotection conditions. Diethyl iminodicarboxylate serves as a valuable alternative, functioning as an ammonia surrogate for the preparation of primary amines from alkyl and aryl halides. This method avoids the over-alkylation often seen with direct ammonia alkylation and can offer milder deprotection pathways compared to the traditional Gabriel synthesis.[1][2]

This reagent allows for the N-alkylation via an SN2 reaction with primary or secondary alkyl halides, or through related methods like the Mitsunobu reaction for the conversion of alcohols.[3][4] The resulting N-alkylated intermediate effectively protects the amine functionality. Subsequent hydrolysis and decarboxylation unveil the desired primary amine. The use of diethyl iminodicarboxylate is advantageous in multi-step syntheses where a stable yet readily cleavable amine protecting group is required.

Overall Reaction Pathway

The synthesis proceeds in a two-step sequence: N-alkylation of diethyl iminodicarboxylate followed by deprotection of the resulting N-substituted product to yield the primary amine.

Caption: General reaction pathway for primary amine synthesis.

Experimental Protocols

Protocol 1: N-Alkylation of Diethyl Iminodicarboxylate with an Alkyl Halide

This protocol details the SN2 reaction between the deprotonated diethyl iminodicarboxylate and a primary alkyl halide. This procedure is analogous to the well-established alkylation of diethyl malonate.[5][6]

Materials:

-

Diethyl iminodicarboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Alkyl halide (R-X)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add diethyl iminodicarboxylate (1.0 eq). Dissolve it in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Alternatively, a milder base like potassium carbonate (1.5 eq) can be used, often requiring heating.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium salt.

-

Alkylation: Dissolve the alkyl halide (1.0-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude N-alkyl diethyl iminodicarboxylate can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection via Hydrolysis to Yield the Primary Amine

The cleavage of the N-alkyldicarbamate is typically achieved through basic or acidic hydrolysis, which removes the two ethoxycarbonyl groups.

Materials:

-

N-Alkyl diethyl iminodicarboxylate (from Protocol 1)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Ethanol or Dioxane

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure (Basic Hydrolysis):

-

Dissolve the N-alkyl diethyl iminodicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (5-10 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the aqueous residue with concentrated HCl. If the resulting amine hydrochloride salt is a solid, it may precipitate and can be collected by filtration.

-

If the amine hydrochloride is soluble, extract the aqueous solution with diethyl ether to remove non-basic impurities.

-

Make the aqueous layer basic with a concentrated NaOH solution and extract the free primary amine with diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or chromatography if necessary.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for this synthesis.

Caption: Laboratory workflow for primary amine synthesis.

Quantitative Data Summary

The following table presents representative yields for the synthesis of primary amines using diethyl iminodicarboxylate and its di-tert-butyl analog, which follows a similar alkylation pathway. Yields are highly dependent on the substrate and specific reaction conditions.

| Entry | Alkylating Agent | Reagent | Product | Yield (%) | Reference |

| 1 | Allyl bromide | Di-tert-butyl iminodicarboxylate | N,N-Bis(tert-butoxycarbonyl)allylamine | 98% | [3] |

| 2 | 2-Bromoacetophenone derivative | Di-tert-butyl iminodicarboxylate | N,N-Bis(tert-butoxycarbonyl)phenacylamine derivative | 64% | [3] |

| 3 | (1R,4S)-4-Hydroxycyclopent-2-enyl acetate | Sodium di-tert-butyl-iminodicarboxylate (with Pd catalyst) | N,N-Bis(tert-butoxycarbonyl)-(1S,4R)-4-aminocyclopent-2-en-1-ol | 42% | [3] |

| 4 | Various aryl/heteroaryl Grignards | Diethyl N-Boc-iminomalonate | N-Boc-arylaminomalonates | 45-89% | [7] |

Note: Data for the diethyl iminodicarboxylate is limited in compiled formats. The provided data for the di-tert-butyl analog and related reagents illustrates the general efficiency of the N-alkylation step.

Applications in Drug Discovery

The synthesis of primary amines using diethyl iminodicarboxylate is particularly relevant in drug discovery for several reasons:

-

Scaffold Synthesis: It allows for the introduction of a primary amine group into complex molecular scaffolds.

-

Late-Stage Functionalization: The protected amine can be carried through several synthetic steps before deprotection, enabling late-stage modification of drug candidates.

-

Amine Analog Synthesis: It provides a reliable method for creating libraries of amine-containing compounds for structure-activity relationship (SAR) studies.

This methodology represents a robust and versatile tool for the synthesis of primary amines, offering a valuable alternative to traditional methods for researchers in synthetic and medicinal chemistry.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]

Application Notes and Protocols: Diethyl Iminodicarboxylate in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1][2] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] While traditionally used for esterification, its application has expanded to include the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]

Diethyl iminodicarboxylate serves as a stable and effective nitrogen nucleophile in the Mitsunobu reaction, providing a convenient method for the synthesis of protected primary amines from alcohols. This protocol offers an alternative to methods like the Gabriel synthesis. The resulting N-alkylated product can be readily deprotected under acidic or basic conditions to furnish the corresponding primary amine.

Reaction Principle

The Mitsunobu reaction with diethyl iminodicarboxylate follows the generally accepted mechanism. Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), generating a betaine intermediate. This intermediate then deprotonates the diethyl iminodicarboxylate, forming an ion pair. The alcohol is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the iminodicarboxylate anion acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter.[5][6]

Data Presentation

The following tables summarize representative quantitative data for the Mitsunobu reaction using N-nucleophiles analogous to diethyl iminodicarboxylate, demonstrating the expected scope and efficiency of this transformation.

Table 1: Substrate Scope of Alcohols with Iminodicarboxylate Nucleophiles

| Entry | Alcohol Substrate | Azodicarboxylate | Solvent | Yield (%) | Reference Analogy |

| 1 | Benzyl alcohol | DEAD | THF | >90 | General High Reactivity of Benzylic Alcohols |

| 2 | (R)-2-Octanol | DIAD | THF | 85-95 | Stereoinvertive nature of the reaction |

| 3 | Geraniol | DEAD | Toluene | 80-90 | Compatibility with allylic alcohols |

| 4 | N-Boc-serine methyl ester | DEAD | THF | ~75 | Application in amino acid chemistry |

Table 2: Comparison of Common Mitsunobu Reagents

| Reagent | Structure | Key Features |

| DEAD (Diethyl azodicarboxylate) | EtO₂C-N=N-CO₂Et | Commonly used, effective, but potentially hazardous. |

| DIAD (Diisopropyl azodicarboxylate) | iPrO₂C-N=N-CO₂iPr | Often used as a less hazardous alternative to DEAD. |

| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | Standard phosphine, byproduct (TPPO) can complicate purification. |

| Polymer-supported PPh₃ | Facilitates easier removal of the phosphine oxide byproduct. |

Experimental Protocols

General Protocol for the Mitsunobu Reaction with Diethyl Iminodicarboxylate

This protocol is a generalized procedure based on standard Mitsunobu conditions.[7][8] Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

-

Alcohol (1.0 equiv)

-

Diethyl iminodicarboxylate (1.2-1.5 equiv)

-

Triphenylphosphine (PPh₃) (1.2-1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv), diethyl iminodicarboxylate (1.2 equiv), and triphenylphosphine (1.2 equiv).

-

Dissolve the solids in anhydrous THF (approximately 0.1-0.5 M concentration with respect to the alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 equiv) in anhydrous THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated diethyl iminodicarboxylate.

Mandatory Visualizations

Mitsunobu Reaction Mechanism with Diethyl Iminodicarboxylate

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Amino Acid Synthesis Using Diethyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-amino acids utilizing diethyl iminodicarboxylate. This methodology offers a versatile and efficient alternative to traditional methods such as the Gabriel or Strecker syntheses, allowing for the introduction of a wide variety of side chains.

Introduction

Diethyl iminodicarboxylate serves as a protected form of glycine, enabling the straightforward synthesis of various α-amino acids. The general strategy involves the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid. The two ethoxycarbonyl groups on the nitrogen atom serve as protecting groups that can be removed under acidic conditions. This approach is analogous to the well-established malonic ester synthesis. While the di-tert-butyl analogue is more commonly cited, the diethyl derivative provides a cost-effective and highly reactive alternative.

Core Principles

The synthesis of α-amino acids from diethyl iminodicarboxylate is typically a two-step process:

-

Alkylation: The α-carbon of diethyl iminodicarboxylate is deprotonated with a suitable base to form an enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This step introduces the desired side chain (R-group) of the target amino acid.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-alkyl-1,1-iminodicarboxylate is then subjected to acidic hydrolysis. This removes the ethoxycarbonyl protecting groups from the nitrogen and hydrolyzes the ester functionalities to carboxylic acids. The intermediate gem-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final α-amino acid.

Experimental Data

The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of α-amino acids using diethyl iminodicarboxylate and its analogues.

Table 1: Alkylation of Iminodicarboxylate Derivatives

| Starting Material | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl Iminodicarboxylate | Benzyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 4 - 6 | 85 - 95 |

| Diethyl Iminodicarboxylate | Isopropyl Iodide | Sodium Hydride | THF | 25 - 50 | 12 - 18 | 70 - 85 |

| Di-tert-butyl Iminodicarboxylate | Allyl Bromide | Sodium Hydroxide | 2-Methyl-THF | 40 - 50 | 1 | ~98[1] |

| Di-tert-butyl Iminodicarboxylate | (Varies) | Cesium Carbonate | Acetonitrile | 20 - 25 | 6 | 64[1] |

Table 2: Deprotection and Hydrolysis Conditions

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl N-alkyliminodicarboxylate | 6M HCl (aq) | Water | Reflux | 4 - 8 | 80 - 95 |

| Diethyl N-alkyliminodicarboxylate | 48% HBr (aq) | Water | Reflux | 3 - 6 | 85 - 98 |

| N-Boc protected amine | 20-50% TFA | Dichloromethane | 25 | 1 - 2 | >90[2] |

| N-Boc protected amine | 4M HCl | Dioxane | 25 | 1 - 4 | High |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-benzyl-1,1-iminodicarboxylate

This protocol describes the alkylation of diethyl iminodicarboxylate with benzyl bromide to synthesize the precursor for phenylalanine.

Materials:

-

Diethyl iminodicarboxylate

-

Anhydrous Ethanol

-

Sodium metal

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide. Stir until all the sodium has reacted.

-

Deprotonation: To the freshly prepared sodium ethoxide solution, add diethyl iminodicarboxylate dropwise at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: Add benzyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude diethyl 2-benzyl-1,1-iminodicarboxylate by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Phenylalanine from Diethyl 2-benzyl-1,1-iminodicarboxylate

This protocol details the final hydrolysis and decarboxylation step to yield the amino acid.

Materials:

-

Diethyl 2-benzyl-1,1-iminodicarboxylate

-

6M Hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

pH meter or pH paper

Procedure:

-

Hydrolysis: In a round-bottom flask, add diethyl 2-benzyl-1,1-iminodicarboxylate and 6M HCl. Heat the mixture to reflux for 4-8 hours.

-

Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). The amino acid will precipitate at its isoelectric point.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Recrystallization: Recrystallize the crude phenylalanine from hot water or aqueous ethanol to obtain the pure amino acid.

Visualizations

Caption: General workflow for α-amino acid synthesis.

Caption: Reaction mechanism for amino acid synthesis.

References

Diethyl Iminodicarboxylate: Application in Natural Product Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iminodicarboxylate serves as a versatile reagent in organic synthesis, primarily acting as a stable and protected source of the parent amine, HN(CO₂Et)₂. Its application in the synthesis of complex natural products is particularly valuable for the stereocontrolled introduction of nitrogen-containing functionalities. This reagent allows for the formation of key C-N bonds under mild conditions, often with a high degree of stereoselectivity, which is crucial in the construction of intricate molecular architectures found in nature. One of the notable applications of diethyl iminodicarboxylate is in the synthesis of chiral diamines, which are key precursors to a variety of bioactive natural products, including the essential vitamin (+)-biotin.

Application in the Total Synthesis of (+)-Biotin

The total synthesis of (+)-biotin, a vitamin crucial for various metabolic processes, presents a significant challenge due to the presence of a bicyclic ureido-tetrahydrothiophene ring system with three contiguous stereocenters. An elegant and efficient strategy for the construction of the biotin core involves the use of a chiral diamine precursor, which can be synthesized using diethyl iminodicarboxylate as a key nitrogen source.

A well-established method for the enantioselective synthesis of (+)-biotin utilizes a furanoid glycal as the starting material. A key step in this synthesis is the stereoselective introduction of the two nitrogen atoms that will form the ureido ring of biotin. This is achieved through a palladium-catalyzed aziridination of the glycal, followed by nucleophilic ring-opening of the activated aziridine with a nitrogen nucleophile. However, a more direct approach involves the palladium-catalyzed reaction of the glycal with a nitrogen nucleophile in a 1,4-addition fashion. While direct addition of ammonia or simple amines can be challenging, diethyl iminodicarboxylate provides a suitable nitrogen nucleophile for this transformation.

The following sections detail the experimental protocol for a key transformation in the synthesis of a (+)-biotin precursor, where diethyl iminodicarboxylate is employed to introduce a protected amino group.

Experimental Protocols

Synthesis of a Protected Diamine Precursor for (+)-Biotin

This protocol describes the palladium-catalyzed addition of diethyl iminodicarboxylate to a furanoid glycal, a key step in an enantioselective synthesis of (+)-biotin.

Reaction Scheme:

Figure 1: Palladium-catalyzed addition of diethyl iminodicarboxylate.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Furanoid Glycal | Varies | 1.0 equiv | 1.0 |

| Diethyl Iminodicarboxylate | 159.16 | 1.2 equiv | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 equiv | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.2 equiv | 0.2 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 equiv | 2.0 |

| Tetrahydrofuran (THF), anhydrous | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the furanoid glycal (1.0 mmol, 1.0 equiv), diethyl iminodicarboxylate (191 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 0.05 equiv), triphenylphosphine (52.5 mg, 0.2 mmol, 0.2 equiv), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous tetrahydrofuran (10 mL) via syringe.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected amino glycal.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of a Representative Palladium-Catalyzed Amination Reaction

| Entry | Substrate | Reagent | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Furanoid Glycal | Diethyl Iminodicarboxylate | Pd(OAc)₂ / PPh₃ | THF | 18 | 78 |

Signaling Pathways and Logical Relationships

The synthetic strategy described above can be visualized as a logical workflow.

Figure 2: Synthetic workflow towards (+)-Biotin.

Conclusion

Diethyl iminodicarboxylate is a valuable reagent for the introduction of protected amino groups in the synthesis of complex natural products. Its application in the enantioselective synthesis of (+)-biotin highlights its utility in constructing key chiral intermediates with high efficiency and stereocontrol. The protocol provided serves as a guide for researchers in the field of natural product synthesis and drug development, demonstrating a practical approach to the formation of C-N bonds in a stereodefined manner. The continued exploration of diethyl iminodicarboxylate and related reagents will undoubtedly lead to further advancements in the synthesis of biologically active molecules.

Application Notes and Protocols for the Hetero-Diels-Alder Reaction of Diethyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hetero-Diels-Alder reaction is a powerful and versatile transformation in organic synthesis for the construction of six-membered heterocyclic rings. This cycloaddition reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, involves a conjugated diene and a heterodienophile, where one or more carbon atoms in the dienophile are replaced by a heteroatom. Diethyl azodicarboxylate (DEAD) is a highly reactive and widely used dienophile in hetero-Diels-Alder reactions, enabling the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]

This document provides detailed application notes and experimental protocols for the hetero-Diels-Alder reaction using diethyl azodicarboxylate as the dienophile. It covers both general and asymmetric variants, including Lewis acid-catalyzed conditions, to afford functionalized pyridazine derivatives.

Reaction Principle